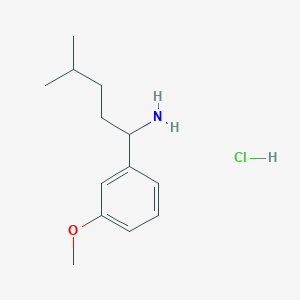

3-(3,3-Dimethylbutyl)piperidine hydrochloride

Overview

Description

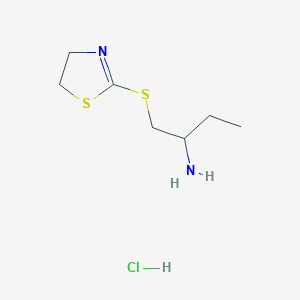

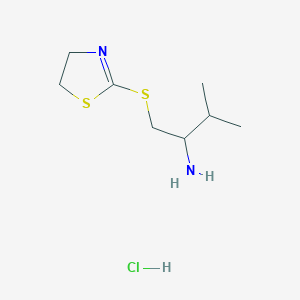

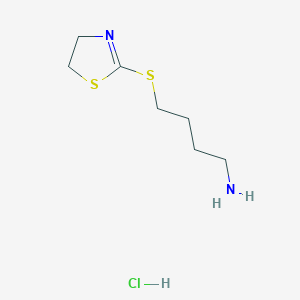

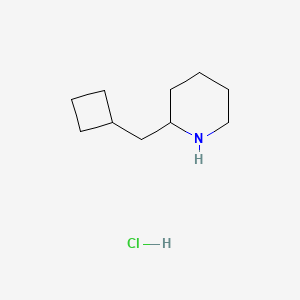

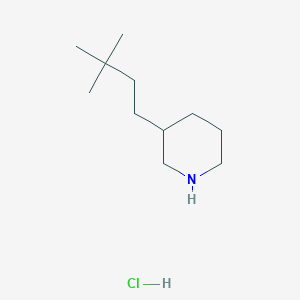

3-(3,3-Dimethylbutyl)piperidine hydrochloride, also known as 3-Methyl-3-butylpiperidine hydrochloride, is an organic compound that is used as an intermediate in the synthesis of various drugs and other compounds. It is a white, crystalline solid with a melting point of 122-124 °C and a boiling point of 190-192 °C. It has a molecular formula of C10H22ClN and a molecular weight of 199.7 g/mol. It is a widely used reagent in organic synthesis due to its low cost and high reactivity.

Scientific Research Applications

Opioid Receptor Antagonists : Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent opioid receptor antagonists like LY246736. These compounds have been studied for their potential in treating gastrointestinal motility disorders due to their selective distribution to peripheral receptors (Zimmerman et al., 1994).

Bioactive Conformation Studies : Research aimed at understanding the bioactive conformation of certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has contributed to the knowledge about molecular determinants for mu-opioid receptor recognition (Le Bourdonnec et al., 2006).

HIV-1 Reverse Transcriptase Inhibitors : Piperidine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, leading to the development of new classes of non-nucleoside inhibitors (Romero et al., 1994).

Calcium Antagonists : Stereoisomers of certain piperidine derivatives have been investigated for their antihypertensive activities, with specific isomers showing potent hypotensive effects (Muto et al., 1988).

Sigma Receptor Ligands : Studies on 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine derivatives have shown that many of these compounds bind to sigma receptors with high potency, offering potential applications in neurological research (Berardi et al., 1998).

Antiradiation Drugs : The synthesis of heteroalicyclic analogs of aminoalkanethiols from piperidine hydrochloride derivatives has contributed to the development of potential antiradiation drugs (Piper & Johnston, 1963).

Anticancer Agents : A novel class of cytotoxic and anticancer agents has been synthesized from 1-ethyl-4-piperidinol derivatives, displaying significant activity against various cancer cells (Dimmock et al., 1998).

Safety And Hazards

The safety and hazards of a specific piperidine derivative would depend on its specific structure and properties. However, it’s important to note that many piperidine derivatives are considered hazardous and can be harmful if swallowed, inhaled, or come into contact with the skin4.

Future Directions

The future of piperidine research lies in the development of new synthesis methods and the discovery of new therapeutic applications. Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids1. Therefore, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a promising area of research1.

Please note that this information is general and may not apply specifically to “3-(3,3-Dimethylbutyl)piperidine hydrochloride”. For more specific information, further research would be needed.

properties

IUPAC Name |

3-(3,3-dimethylbutyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-11(2,3)7-6-10-5-4-8-12-9-10;/h10,12H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITCOYDCIMPLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethylbutyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)